N,N,N'-Tris(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Tris(4-fluorophenyl)urea is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Tris(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene or a phosgene equivalent, followed by the addition of another equivalent of 4-fluoroaniline. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for N,N,N’-Tris(4-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Tris(4-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N,N,N’-Tris(4-fluorophenyl)urea include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of N,N,N’-Tris(4-fluorophenyl)urea depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,N’-Tris(4-fluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N,N,N’-Tris(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N,N’-Tris(4-fluorophenyl)urea include other trisubstituted phenylureas, such as N,N,N’-Tris(4-chlorophenyl)urea and N,N,N’-Tris(4-bromophenyl)urea .
Uniqueness
N,N,N’-Tris(4-fluorophenyl)urea is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
60252-75-7 |
---|---|
Molekularformel |
C19H13F3N2O |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1,1,3-tris(4-fluorophenyl)urea |
InChI |
InChI=1S/C19H13F3N2O/c20-13-1-7-16(8-2-13)23-19(25)24(17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18/h1-12H,(H,23,25) |
InChI-Schlüssel |
NTWNDGDIHLIVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.